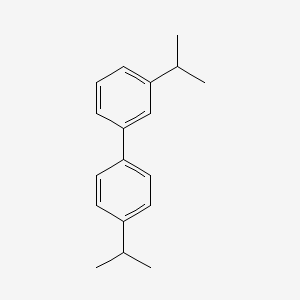

3,4'-Diisopropylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yl-3-(4-propan-2-ylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-13(2)15-8-10-16(11-9-15)18-7-5-6-17(12-18)14(3)4/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNUPUGVRFQTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976993 | |

| Record name | 3,4'-Di(propan-2-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61434-46-6 | |

| Record name | 3,4'-Diisopropylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Di(propan-2-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-DIISOPROPYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF449RAN44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 3,4'-Diisopropylbiphenyl via Friedel-Crafts Alkylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with these scaffolds forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Among these, 3,4'-diisopropylbiphenyl presents a unique substitution pattern that is of interest for various applications, including as a potential intermediate in drug development. This technical guide provides an in-depth overview of the synthetic approaches to this compound, with a focus on the principles of Friedel-Crafts alkylation. Due to the limited availability of specific experimental data for the direct synthesis of this compound, this document outlines a generalized approach based on established Friedel-Crafts methodologies for biphenyl and discusses the critical factors influencing isomer distribution.

Introduction to Friedel-Crafts Alkylation of Biphenyl

The Friedel-Crafts alkylation is a classic and versatile method for introducing alkyl groups onto an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an alkyl halide or an alkene is activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a carbocation or a polarized complex. This electrophile is then attacked by the electron-rich aromatic ring of biphenyl.

The isopropylation of biphenyl can lead to a mixture of mono-, di-, and poly-isopropylbiphenyl isomers. The position of the isopropyl groups is directed by the electronic and steric properties of the biphenyl nucleus. The phenyl group is an ortho-, para-directing activator. Therefore, the initial isopropylation is expected to yield a mixture of 2-isopropylbiphenyl and 4-isopropylbiphenyl. The second isopropylation will then occur on the second phenyl ring, again directed to the ortho and para positions. This inherent lack of regioselectivity presents a significant challenge in selectively synthesizing the this compound isomer.

Generalized Experimental Protocol for Diisopropylation of Biphenyl

Materials:

-

Biphenyl

-

Isopropyl bromide (or 2-propanol/propene)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or another suitable solvent

-

Hydrochloric Acid (HCl), aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Anhydrous dichloromethane is added to the flask, followed by the addition of biphenyl. The mixture is stirred until the biphenyl is completely dissolved. Anhydrous aluminum chloride is then added portion-wise at 0 °C (ice bath).

-

Addition of Alkylating Agent: Isopropyl bromide, dissolved in anhydrous dichloromethane, is added dropwise to the stirred suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Neutralization and Drying: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: The solvent is removed under reduced pressure. The resulting crude product, a mixture of isomers, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound isomer.

Logical Workflow for Friedel-Crafts Alkylation and Product Analysis

Caption: General workflow for the synthesis and analysis of diisopropylbiphenyl.

Factors Influencing Isomer Distribution

The selective synthesis of this compound is challenging due to the formation of a complex mixture of isomers. The final product distribution is influenced by several factors:

-

Catalyst: The choice of Lewis acid catalyst and its concentration can affect the regioselectivity. While strong Lewis acids like AlCl₃ are common, they can also promote isomerization of the products. Zeolite catalysts have been reported to favor the formation of the sterically less hindered 4,4'-diisopropylbiphenyl.

-

Reaction Temperature: Temperature plays a crucial role. At higher temperatures, thermodynamic control may favor the formation of the more stable isomers. It has been noted that the isomerization of 4,4'-diisopropylbiphenyl to the thermodynamically more stable 3,4'- and 3,3'-isomers can occur at elevated temperatures on the external acid sites of zeolite catalysts.

-

Reaction Time: Prolonged reaction times can also lead to isomerization and the formation of a product mixture that reflects thermodynamic equilibrium.

-

Solvent: The polarity of the solvent can influence the stability of the carbocation intermediate and the transition states, thereby affecting the isomer ratios.

Quantitative Data on Isomer Distribution

Specific quantitative data for the isomer distribution of diisopropylbiphenyl under various Friedel-Crafts conditions using Lewis acids like AlCl₃ is scarce in the published literature. To achieve a comprehensive understanding and for process optimization, it is crucial to perform systematic studies where the reaction parameters are varied and the product mixture is analyzed quantitatively.

Table 1: Hypothetical Isomer Distribution in the Diisopropylation of Biphenyl

| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | 4,4'-DIPB (%) | 3,4'-DIPB (%) | Other DIPB Isomers (%) |

| 1 | AlCl₃ | 0 - 25 | 4 | Data not available | Data not available | Data not available |

| 2 | FeC₃ | 25 | 6 | Data not available | Data not available | Data not available |

| 3 | H-Mordenite | 250 | 2 | High selectivity for 4,4' | Low | Low |

| 4 | H-Mordenite | 300 | 4 | Decreased | Increased | Increased |

Note: This table is illustrative and highlights the need for experimental data. The entries for AlCl₃ and FeCl₃ are marked as "Data not available" to emphasize the gap in the current literature.

Analytical Workflow for Isomer Characterization

The analysis of the product mixture is critical for determining the success of the synthesis and for the isolation of the desired this compound isomer. A typical analytical workflow would involve the following steps:

Analytical Workflow for Diisopropylbiphenyl Isomer Analysis

Caption: A typical analytical workflow for the separation and characterization of diisopropylbiphenyl isomers.

Potential Applications in Drug Development

Biphenyl derivatives are prevalent in medicinal chemistry due to their rigid scaffold, which can be used to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. While the specific biological activity of this compound is not well-documented, substituted biphenyls have been investigated for a wide range of therapeutic applications, including as antifungal and antibacterial agents. The diisopropyl substitution pattern can modulate the lipophilicity and metabolic stability of the molecule, which are key parameters in drug design.

Further research is required to explore the pharmacological profile of this compound and its potential as a lead compound or an intermediate in the synthesis of more complex drug candidates.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation presents a significant synthetic challenge due to the inherent lack of regioselectivity in the alkylation of biphenyl. While a generalized protocol can be followed, achieving a high yield of the desired isomer requires careful optimization of reaction conditions, including the choice of catalyst, temperature, and reaction time. The isomerization of other diisopropylbiphenyl isomers to the thermodynamically more stable 3,4'-isomer at higher temperatures suggests a potential, albeit likely low-yielding, pathway. A robust analytical workflow is essential for the separation and characterization of the complex product mixture. Further research into the biological activities of this compound is warranted to unlock its potential in drug discovery and development.

An In-depth Technical Guide to 3,4'-Diisopropylbiphenyl: Physicochemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4'-Diisopropylbiphenyl. Due to the limited availability of specific experimental data for this particular isomer, this document also presents detailed, proposed experimental protocols for its synthesis via Suzuki-Miyaura coupling and its analysis by High-Performance Liquid Chromatography (HPLC). These methodologies are based on established and widely accepted chemical principles for the synthesis and analysis of unsymmetrical biphenyl compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who may be working with or interested in this compound.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂ | [1][2] |

| Molecular Weight | 238.37 g/mol | [1][2] |

| CAS Number | 61434-46-6 | [1][2] |

| Appearance | Colorless Transparent Liquid (for mixed isomers) | [3] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | 0.955 kg/m ³ at 20°C (for mixed isomers) | [3] |

| Solubility | Immiscible with water | [4] |

Note: Some physical properties are for a mixture of diisopropylbiphenyl isomers and may not precisely represent the 3,4'-isomer.

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and analysis of this compound. These are based on general, well-established methodologies for similar compounds.

Proposed Synthesis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of unsymmetrical biphenyls.[5][6][7] This proposed protocol outlines the synthesis of this compound from 3-isopropylphenylboronic acid and 4-isopropylbromobenzene.

2.1.1. Materials

-

3-Isopropylphenylboronic acid

-

4-Isopropylbromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

2.1.2. Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

2.1.3. Procedure

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a gas inlet, add 3-isopropylphenylboronic acid (1.2 equivalents), 4-isopropylbromobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: To the flask, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and degassed water to the flask.

-

Inert Atmosphere: Purge the flask with argon or nitrogen gas for 15-20 minutes to ensure an inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether to dilute the mixture and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to obtain pure this compound.

Caption: Proposed Suzuki-Miyaura Synthesis Workflow.

Proposed Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust analytical technique for the separation and quantification of components in a mixture.[8][9] The following is a proposed HPLC method for the analysis of this compound.

2.2.1. Materials and Reagents

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for sample preparation)

2.2.2. Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

2.2.3. Chromatographic Conditions

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or determined by UV scan of the analyte)

-

Injection Volume: 10 µL

2.2.4. Sample Preparation

-

Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase.

-

Sample Solution: Dissolve the synthesized product in methanol to a suitable concentration within the calibration range of the working standards.

2.2.5. Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Caption: Proposed HPLC Analysis Workflow.

Biological Activity and Toxicology

There is a significant lack of specific toxicological and biological activity data for this compound in the public domain.[4] Information is primarily available for mixtures of diisopropylbiphenyl isomers or for the parent compound, biphenyl.

Commercial diisopropylbiphenyl, with an unspecified isomer composition, has been used as a solvent in carbonless copy paper and as a heat transfer fluid.[3][10][11] Toxicological assessments of diisopropylbiphenyl mixtures have indicated low acute toxicity.[12] However, due to its high lipophilicity, diisopropylbiphenyl is expected to have a high bioaccumulation potential.[12]

Studies on biphenyl itself have shown that it can be metabolized in the liver to various hydroxylated derivatives.[13] The metabolism and potential biological effects of specific diisopropylbiphenyl isomers, including the 3,4'-isomer, remain an area for further investigation. Given the structural similarity to polychlorinated biphenyls (PCBs), understanding the environmental fate and potential endocrine-disrupting effects of diisopropylbiphenyl isomers is of interest.[14]

Due to the absence of specific data on biological signaling pathways for this compound, a diagrammatic representation is not feasible at this time.

Conclusion

This technical guide has summarized the known physical and chemical properties of this compound and provided detailed, proposed protocols for its synthesis and analysis. The lack of specific experimental data for this compound highlights an area for future research. The presented methodologies, based on well-established chemical principles, offer a solid foundation for researchers and professionals to produce and characterize this molecule for further investigation, particularly in the context of drug development and toxicological studies. Further research is warranted to determine the precise physical properties, optimize synthetic and analytical methods, and elucidate the biological activity and toxicological profile of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Diisopropyl Biphenyl, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]

- 4. fishersci.com [fishersci.com]

- 5. diva-portal.org [diva-portal.org]

- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

- 10. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. pops.int [pops.int]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,4'-Diisopropylbiphenyl: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the available and expected spectroscopic data for 3,4'-Diisopropylbiphenyl (CAS No. 61434-46-6), a substituted aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed structural information on this compound. While a complete experimental dataset is not publicly available for all spectroscopic techniques, this guide synthesizes confirmed mass spectrometry data with the predicted characteristics for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on established principles.

Molecular Structure and Properties

This compound is a biphenyl derivative with isopropyl groups substituted at the 3 and 4' positions of the biphenyl core.

| Property | Value |

| Chemical Formula | C₁₈H₂₂ |

| Molecular Weight | 238.37 g/mol |

| IUPAC Name | 1-isopropyl-3-(4-isopropylphenyl)benzene |

| CAS Number | 61434-46-6 |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data for this compound has been compiled from publicly available databases. The electron ionization (EI) mass spectrum provides key information about the molecular weight and fragmentation pattern of the molecule.

| Feature | m/z Value | Interpretation | Data Source(s) |

| Molecular Ion [M]⁺ | 238 | Corresponds to the molecular weight of the compound. | --INVALID-LINK--, --INVALID-LINK-- |

| Major Fragment | 223 | Loss of a methyl group (-CH₃) from an isopropyl substituent. | --INVALID-LINK-- |

| Major Fragment | 43 | Isopropyl cation [CH(CH₃)₂]⁺. | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two isopropyl groups.

| Predicted Signal | Approximate Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.0 - 7.6 | Multiplets | 8H | Protons on the two phenyl rings. |

| Isopropyl Methine | ~3.0 | Septet | 2H | -CH (CH₃)₂ |

| Isopropyl Methyl | ~1.3 | Doublet | 12H | -CH(CH₃ )₂ |

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the asymmetry of the molecule, all 12 aromatic carbons are expected to be chemically non-equivalent, leading to 12 distinct signals in the aromatic region.

| Predicted Signal Type | Approximate Chemical Shift (ppm) | Assignment |

| Quaternary Aromatic Carbons | 140 - 150 | Carbons attached to the other phenyl ring and the isopropyl groups. |

| Protonated Aromatic Carbons | 120 - 130 | CH groups in the phenyl rings. |

| Isopropyl Methine Carbon | ~34 | -C H(CH₃)₂ |

| Isopropyl Methyl Carbons | ~24 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available. The expected characteristic absorption bands are based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Aliphatic (Isopropyl) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1385 - 1365 | C-H bend | Isopropyl (gem-dimethyl) |

| 850 - 800 | C-H out-of-plane bend | 1,4-disubstituted ring |

| 800 - 680 | C-H out-of-plane bend | 1,3-disubstituted ring |

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data for this compound are not documented in public sources. However, standard methodologies for these techniques are provided below.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Chromatographic Separation: The GC oven temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard pulse sequence for proton NMR is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom. Key parameters are adjusted for the ¹³C nucleus, often requiring a larger number of scans due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal.

-

Sample Preparation (KBr Pellet - for solids): A few milligrams of the solid sample are finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

An In-depth Technical Guide to 3,4'-Diisopropylbiphenyl (CAS Number: 61434-46-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3,4'-Diisopropylbiphenyl (CAS No. 61434-46-6), a biphenyl derivative with notable industrial applications. This document collates available data on its physicochemical properties, spectral characteristics, and primary uses, with a focus on presenting quantitative information in a clear and accessible format. While specific experimental protocols for this isomer are not extensively detailed in publicly available literature, this guide furnishes generalized methodologies for its analysis. Furthermore, logical workflows for its characterization and application are visually represented.

Introduction

This compound is an aromatic hydrocarbon belonging to the class of substituted biphenyls. Its molecular structure, featuring isopropyl groups at the 3 and 4' positions of the biphenyl backbone, imparts specific physical and chemical characteristics that are leveraged in various industrial settings. Primarily, it is recognized for its excellent thermal stability and low volatility, making it a valuable component in heat transfer fluids and as a dielectric coolant.[1] This guide aims to consolidate the technical data available for this compound to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of the available data pertains to mixtures of diisopropylbiphenyl isomers.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂ | [2][3] |

| Molecular Weight | 238.37 g/mol | [2][3] |

| CAS Number | 61434-46-6 | [2][3] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Faint | |

| Boiling Point (Predicted) | 336.1 ± 22.0 °C | |

| Density (Predicted) | 0.935 ± 0.06 g/cm³ | |

| Solubility | Insoluble in water; Soluble in organic solvents | |

| Kovats Retention Index (Semi-standard non-polar) | 1921 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the available spectral data.

| Spectrum Type | Key Features | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | NIST Number: 135279; Top Peak (m/z): 223; Second Highest (m/z): 238 | [2] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Spectra available in spectral databases. | [2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available in spectral databases. | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on standard analytical techniques for similar compounds, the following generalized protocols can be applied.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To confirm the identity and purity of a this compound sample.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as hexane or dichloromethane.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Compare the obtained mass spectrum with reference spectra from databases like NIST. The retention time from the gas chromatogram will also serve as an identifying characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis: Acquire the proton NMR spectrum to observe the chemical shifts, splitting patterns, and integration of the aromatic and isopropyl protons.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments in the molecule.

-

Data Analysis: Interpret the chemical shifts and coupling constants to confirm the substitution pattern of the isopropyl groups on the biphenyl core.

Applications

The primary industrial applications of diisopropylbiphenyls, including the 3,4'- isomer, are centered around their excellent thermal and chemical stability.

-

Heat Transfer Fluids: Due to their high boiling points and thermal stability, diisopropylbiphenyls are used as heat transfer fluids in various industrial processes that require stable temperature control at elevated temperatures.[1]

-

Dielectric Coolants: Their dielectric properties make them suitable for use as coolants in electrical equipment such as transformers and capacitors.

-

Solvents: They serve as high-boiling, nonpolar solvents in applications like the production of carbonless copy paper and in the coatings and paint industries.[1]

Visualizations

Workflow for Characterization

Caption: General workflow for the characterization of this compound.

Application as a Heat Transfer Fluid

Caption: Simplified process flow for using this compound as a heat transfer fluid.

Safety and Handling

According to available safety data sheets, this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard. However, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area. Avoid direct contact with skin and eyes, and prevent ingestion and inhalation.

Conclusion

This compound is a specialty chemical with well-defined applications stemming from its favorable thermal properties. This guide has consolidated the available technical information to provide a foundational understanding of its characteristics. While detailed experimental protocols for this specific isomer are sparse in public literature, the generalized methods presented here offer a starting point for its analysis. Further research into the specific performance of the 3,4'- isomer in its various applications would be beneficial for more specialized industrial uses.

References

An In-depth Technical Guide to the Isomers of Diisopropylbiphenyl for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylbiphenyl (DIPB) isomers are a group of aromatic hydrocarbons characterized by a biphenyl scaffold substituted with two isopropyl groups. The positional isomerism of these bulky alkyl groups significantly influences the molecule's physicochemical properties, reactivity, and, consequently, its potential applications, particularly in the fields of materials science and drug development. While biphenyl derivatives, in general, have been explored for a range of biological activities, a detailed understanding of the specific properties of diisopropylbiphenyl isomers is crucial for their targeted application. This technical guide provides a comprehensive overview of the structural differences, physicochemical properties, synthesis, separation, and potential biological relevance of the primary isomers of diisopropylbiphenyl.

Structural Differences

The core structural variable among diisopropylbiphenyl isomers is the substitution pattern of the two isopropyl groups on the biphenyl rings. This seemingly subtle difference leads to significant variations in molecular symmetry, steric hindrance, and electronic properties. The four principal isomers are:

-

4,4'-diisopropylbiphenyl: A symmetrical isomer with one isopropyl group on the para-position of each phenyl ring.

-

3,4'-diisopropylbiphenyl: An unsymmetrical isomer with one isopropyl group on the meta-position of one ring and the para-position of the other.

-

2,4'-diisopropylbiphenyl: An unsymmetrical isomer with one isopropyl group on the ortho-position of one ring and the para-position of the other.

-

2,2'-diisopropylbiphenyl: A symmetrical isomer with one isopropyl group on the ortho-position of each phenyl ring, leading to significant steric hindrance around the biphenyl linkage.

The varied spatial arrangement of the isopropyl groups directly impacts the planarity of the biphenyl system. Isomers with ortho-substituents, such as 2,2'- and 2,4'-diisopropylbiphenyl, experience restricted rotation around the central carbon-carbon single bond, resulting in a non-planar conformation. In contrast, the 4,4'- and 3,4'- isomers can adopt a more planar arrangement. These conformational differences are critical in determining how these molecules interact with biological targets such as enzymes and receptors.

Physicochemical Properties

The structural variations among the isomers give rise to distinct physicochemical properties. These properties are critical for predicting their behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability. A summary of key properties is presented in the table below.

| Property | 4,4'-diisopropylbiphenyl | This compound | 2,4'-diisopropylbiphenyl | 2,2'-diisopropylbiphenyl |

| CAS Number | 18970-30-4[1] | 61434-46-6[2] | 61434-45-5[3] | 36919-88-7[4] |

| Molecular Formula | C₁₈H₂₂[1] | C₁₈H₂₂[2] | C₁₈H₂₂[3] | C₁₈H₂₂[4] |

| Molecular Weight ( g/mol ) | 238.37[1] | 238.37[2] | 238.37[3] | 238.37[4] |

| Boiling Point (°C) | ~365-370 | Not available | Not available | 345.8 at 760 mmHg |

| Melting Point (°C) | ~64-67 | Not available | Not available | Not available |

| Density (g/cm³) | ~0.95 | Not available | Not available | 0.935 |

Experimental Protocols

Synthesis of Diisopropylbiphenyl Isomers via Friedel-Crafts Alkylation

The most common method for synthesizing diisopropylbiphenyl isomers is the Friedel-Crafts alkylation of biphenyl. This electrophilic aromatic substitution reaction typically employs an isopropylating agent, such as isopropyl alcohol or 2-chloropropane, in the presence of a Lewis acid or a strong protic acid catalyst. The ratio of the resulting isomers is highly dependent on the reaction conditions, including the catalyst, temperature, and reaction time.

General Protocol for Friedel-Crafts Isopropylation of Biphenyl:

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with biphenyl and a suitable solvent (e.g., nitrobenzene or dichloromethane).

-

Catalyst Addition: The Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added portion-wise to the stirred solution at a controlled temperature (typically 0-5°C).

-

Addition of Alkylating Agent: The isopropylating agent (e.g., isopropyl alcohol or 2-chloropropane) is added dropwise from the dropping funnel. The reaction temperature is maintained throughout the addition.

-

Reaction Progression: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of time (typically several hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: The combined organic layers are washed with a dilute acid solution, followed by a saturated sodium bicarbonate solution and brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product mixture of diisopropylbiphenyl isomers.

Separation of Diisopropylbiphenyl Isomers

The separation of the isomeric mixture of diisopropylbiphenyls is a critical and often challenging step due to their similar physicochemical properties. A combination of techniques is typically employed to achieve high purity of each isomer.

1. Fractional Distillation:

This technique is often the first step in the separation process, particularly for separating components with different boiling points. While the boiling points of the diisopropylbiphenyl isomers are close, careful fractional distillation under reduced pressure can enrich certain fractions with specific isomers.

General Protocol for Fractional Distillation:

-

Apparatus Setup: A fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a vacuum source, is assembled.

-

Charging the Flask: The crude mixture of diisopropylbiphenyl isomers is placed in the round-bottom flask along with boiling chips.

-

Distillation: The system is evacuated to the desired pressure, and the flask is heated gently. The vapor rises through the fractionating column, where a series of condensations and vaporizations occur, leading to the enrichment of the more volatile components at the top of the column.

-

Fraction Collection: Fractions are collected at different temperature ranges. The composition of each fraction is analyzed by GC or NMR to determine the distribution of isomers.

2. Melt Crystallization:

Melt crystallization is a powerful technique for separating isomers based on differences in their melting points and crystal structures. This method avoids the use of solvents, making it an environmentally friendly and cost-effective option.

General Protocol for Melt Crystallization:

-

Melt Formation: The enriched fraction of diisopropylbiphenyl isomers (obtained from distillation) is heated until it completely melts.

-

Controlled Cooling: The molten mixture is then slowly and controllably cooled to a temperature just below the melting point of the desired isomer. This allows for the selective crystallization of the higher-melting isomer.

-

Sweating: The temperature is then slowly raised to a point between the melting points of the desired isomer and the impurities. This "sweating" step allows the entrapped impurities in the liquid phase to be removed from the crystal surface.

-

Crystal Separation: The solid crystalline mass is then separated from the remaining liquid (mother liquor) by filtration or centrifugation. The process can be repeated to achieve higher purity.

3. Adsorption Chromatography:

For high-purity separation, especially for isomers with very similar physical properties, preparative high-performance liquid chromatography (HPLC) is often employed. This technique separates molecules based on their differential adsorption to a solid stationary phase.

General Protocol for Preparative HPLC:

-

Column and Mobile Phase Selection: A suitable HPLC column with a stationary phase that can effectively differentiate between the isomers (e.g., silica gel or a bonded-phase column) is chosen. A mobile phase (a single solvent or a mixture of solvents) is selected to achieve optimal separation.

-

Sample Preparation: The diisopropylbiphenyl isomer mixture is dissolved in a small amount of the mobile phase.

-

Injection and Elution: The sample solution is injected onto the column, and the mobile phase is pumped through the column at a constant flow rate. The isomers will travel through the column at different rates depending on their interaction with the stationary phase.

-

Fraction Collection: A detector (e.g., a UV detector) is used to monitor the eluent, and fractions corresponding to each separated isomer are collected as they exit the column. The purity of the collected fractions is then verified by analytical HPLC or other spectroscopic methods.

Spectroscopic Characterization

The structural differences between the diisopropylbiphenyl isomers can be elucidated using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers. The chemical shifts and splitting patterns of the aromatic and isopropyl protons and carbons provide a unique fingerprint for each isomer. For instance, the symmetry of the 4,4'- and 2,2'- isomers results in simpler spectra compared to the unsymmetrical 3,4'- and 2,4'- isomers.

-

Mass Spectrometry (MS): While all isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their substitution patterns. The fragmentation is often influenced by the stability of the resulting carbocations.

-

Infrared (IR) Spectroscopy: The IR spectra of the isomers will show characteristic C-H stretching and bending vibrations for the aromatic rings and the isopropyl groups. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can be particularly useful in determining the substitution pattern on the benzene rings.

Relevance in Drug Development

While diisopropylbiphenyl itself is not a common scaffold in marketed drugs, the biphenyl moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Biphenyl derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[4]

The introduction of bulky, lipophilic isopropyl groups can significantly impact the pharmacokinetic and pharmacodynamic properties of a biphenyl-based drug candidate. These groups can:

-

Increase Lipophilicity: Enhancing the ability of the molecule to cross cell membranes.

-

Influence Metabolism: The isopropyl groups can be sites of metabolic oxidation, or their steric bulk can shield other parts of the molecule from metabolic enzymes.

-

Modulate Binding Affinity: The size and position of the isopropyl groups can influence how the molecule fits into the binding pocket of a target protein, potentially increasing potency and selectivity.

The different spatial arrangements of the isopropyl groups in the various isomers can lead to distinct biological activities. For example, the non-planar nature of the ortho-substituted isomers might be crucial for binding to specific protein conformations, while the more planar para-substituted isomer might interact differently. Therefore, the synthesis and biological evaluation of individual diisopropylbiphenyl isomers and their derivatives are of significant interest in the discovery of novel therapeutic agents.

Future Directions

Further research into the biological activities of individual diisopropylbiphenyl isomers is warranted. Screening these compounds against a panel of biological targets, such as kinases, proteases, and nuclear receptors, could uncover novel pharmacological activities. Moreover, the use of these isomers as building blocks for more complex molecules could lead to the development of new drug candidates with improved therapeutic profiles. A thorough understanding of the structure-activity relationships of this class of compounds will be essential for unlocking their full potential in drug discovery and development.

References

The Synthesis of Substituted Biphenyls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The substituted biphenyl motif is a cornerstone in modern medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a vast array of pharmaceuticals, agrochemicals, and organic electronics. This guide provides a comprehensive overview of the most pivotal synthetic methodologies for the construction of substituted biphenyls, with a focus on practical experimental protocols and comparative data to aid in reaction design and optimization.

Introduction to Biphenyl Synthesis

The creation of the carbon-carbon bond between two aryl rings is a fundamental challenge in organic synthesis. Over the past century, a multitude of methods have been developed, evolving from harsh, classical conditions to mild and highly selective modern catalytic systems. This guide will delve into the core of these transformations, including the seminal Ullmann coupling and the Nobel Prize-winning palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Kumada couplings. Furthermore, we will explore the burgeoning field of direct C-H activation as a more atom-economical approach to biphenyl synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering mild conditions, broad functional group tolerance, and high yields.[1] These methods typically involve the reaction of an aryl halide or triflate with an organometallic reagent in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method for biphenyl synthesis due to the stability and low toxicity of the boronic acid reagents.[2][3] The reaction couples an aryl halide or triflate with an arylboronic acid or its ester derivative.[3][4]

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

References

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. mdpi.com [mdpi.com]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

Health and Safety Profile of 3,4'-Diisopropylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 3,4'-Diisopropylbiphenyl (CAS No. 61434-46-6). The information presented is intended to support safe handling, storage, and use of this compound in a laboratory and drug development setting. It is important to note that while a Safety Data Sheet (SDS) from a major supplier indicates this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, publicly available toxicological data is limited.[1] This guide summarizes the existing data and provides context by including information on related isomers where specific data for the 3,4'- isomer is unavailable.

GHS Hazard Classification and Safety Information

Based on available Safety Data Sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, standard laboratory safety precautions should always be observed.

Table 1: GHS Classification and Precautionary Statements

| Category | Classification | Pictogram | Hazard Statement | Precautionary Statements |

| Physical Hazards | Not Classified | None | None | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Health Hazards | Not Classified | None | None | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Environmental Hazards | Data not available | None | None | P273: Avoid release to the environment. |

Note: While not officially classified, the precautionary statements listed are best practices for handling chemical compounds in a laboratory setting.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and for predicting its environmental fate and transport.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 61434-46-6 | [2][3][4] |

| Molecular Formula | C18H22 | [3][4] |

| Molecular Weight | 238.37 g/mol | [1][3] |

| Appearance | Information not available | |

| Odor | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Flash Point | Information not available | |

| Solubility in Water | Immiscible | [1] |

| Vapor Pressure | Information not available |

Toxicological Data

For context and as a precautionary measure, it is useful to consider data for related compounds. For instance, for the broader category of isopropylbiphenyl, an oral LD50 in rats has been reported as 8.5 g/kg.[5] It is critical to understand that this value is not specific to the 3,4'- isomer and should be used for informational purposes only.

Table 3: Toxicological Data for Isopropylbiphenyl (for reference)

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 8.5 g/kg | [5] |

Environmental Hazards

There is a lack of specific ecotoxicological data for this compound. The Safety Data Sheet advises to not empty it into drains, and notes that it is immiscible with water and not likely to be mobile in the environment due to its low water solubility.[1]

Studies on the broader class of diisopropylbiphenyls suggest a potential for high aquatic toxicity. For example, data on diisopropylnaphthalene, a structurally related compound, indicate toxicities below 1 mg/L, reflecting a very high toxicity to aquatic life.[6] While this information is not directly applicable to this compound, it highlights the need for caution to prevent environmental release.

Experimental Protocols

Detailed experimental protocols for the toxicological and environmental assessment of this compound are not available due to the lack of specific studies on this isomer. However, standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA) are typically followed for such assessments.

For instance, acute oral toxicity is often determined using a limit test, where a high dose (e.g., 5 g/kg body weight) is administered to a small group of rodents.[7] Observations for mortality and clinical signs of toxicity are made over a 14-day period.[7][8] Aquatic toxicity is commonly assessed by exposing fish to the test substance for a 96-hour period and determining the concentration that is lethal to 50% of the test organisms (LC50).[9]

Logical Workflow for Hazard Assessment and Response

The following diagram illustrates a logical workflow for the assessment of and response to a potential exposure to this compound in a research setting.

Caption: Hazard assessment and response workflow for this compound.

Conclusion

While this compound is not currently classified as a hazardous substance, the significant lack of specific toxicological and ecotoxicological data necessitates a cautious approach to its handling and disposal. Researchers and drug development professionals should adhere to standard best practices for laboratory safety, including the use of appropriate personal protective equipment and working in well-ventilated areas. Preventing release into the environment is crucial, given the potential for aquatic toxicity suggested by related compounds. Further studies are required to fully characterize the health and environmental hazards of this specific isomer.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C18H22 | CID 123379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pops.int [pops.int]

- 7. fda.gov [fda.gov]

- 8. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

An In-depth Technical Guide to the Thermal Decomposition of 3,4'-Diisopropylbiphenyl

Disclaimer: Scholarly literature lacks specific experimental data on the thermal decomposition of 3,4'-diisopropylbiphenyl. The following guide is constructed based on established principles of organic chemistry and pyrolysis studies of analogous alkylated aromatic compounds. The proposed products, pathways, and experimental protocols are therefore predictive and intended for research and development guidance.

This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of this compound, detailing the probable reaction mechanisms and outlining experimental methodologies for their investigation. This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who are interested in the thermal stability and degradation pathways of alkylated biphenyls.

Introduction

This compound is an alkylated aromatic hydrocarbon. Understanding its behavior at elevated temperatures is crucial for applications where it might be subjected to thermal stress, such as in heat transfer fluids, high-temperature lubricants, and as a potential impurity in pharmaceutical manufacturing processes. Thermal decomposition can lead to the formation of a complex mixture of products, the nature and distribution of which depend on factors like temperature, pressure, and the presence of other reactive species.

The decomposition of alkylaromatic compounds typically proceeds through free-radical mechanisms.[1][2] The initiation step involves the homolytic cleavage of the weakest chemical bonds, which in this compound are the C-C bonds of the isopropyl groups. Subsequent propagation steps, including hydrogen abstraction and β-scission, lead to a cascade of reactions that produce a variety of smaller molecules.

Proposed Thermal Decomposition Pathways

The thermal degradation of this compound is expected to initiate with the cleavage of a carbon-carbon bond in one of the isopropyl groups, as this is energetically more favorable than breaking the bonds of the aromatic rings. The primary radical intermediates formed will then undergo a series of reactions to yield a range of stable products.

Initiation: Homolytic cleavage of a C-C bond in an isopropyl group to form a biphenyl radical and a methyl radical, or a C-H bond to form an isopropylbiphenyl radical and a hydrogen atom. The former is generally more likely at lower pyrolysis temperatures.

Propagation:

-

β-Scission: The isopropylbiphenyl radical can undergo β-scission to produce propene and a biphenyl radical.

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of stable products and new radicals. For example, a methyl radical can abstract a hydrogen to form methane.

-

Radical Recombination and Disproportionation: Radicals can combine to form larger molecules or undergo disproportionation to form an alkane and an alkene.

A simplified overview of the proposed decomposition logic is presented in the following diagram.

Caption: Logical workflow for studying thermal decomposition.

The primary proposed reaction pathways are visualized in the diagram below, illustrating the formation of key initial products from the parent molecule.

Caption: Initial thermal decomposition pathways of this compound.

Predicted Decomposition Products

Based on the thermal degradation of similar alkylated aromatic compounds, a range of products can be anticipated. The following table summarizes the likely products and their probable formation routes.

| Product | Chemical Formula | Molar Mass ( g/mol ) | Probable Formation Pathway |

| Methane | CH₄ | 16.04 | Hydrogen abstraction by methyl radicals. |

| Ethane | C₂H₆ | 30.07 | Recombination of two methyl radicals. |

| Propene | C₃H₆ | 42.08 | β-scission of the isopropyl group from a radical intermediate. |

| Propane | C₃H₈ | 44.10 | Hydrogen abstraction by propyl radicals. |

| Benzene | C₆H₆ | 78.11 | Cleavage of the biphenyl bond and subsequent hydrogen abstraction. |

| Toluene | C₇H₈ | 92.14 | Fragmentation of larger alkylated biphenyls. |

| Isopropylbenzene (Cumene) | C₉H₁₂ | 120.20 | Cleavage of the biphenyl bond followed by radical recombination. |

| Biphenyl | C₁₂H₁₀ | 154.21 | Loss of both isopropyl groups. |

| Isopropylbiphenyl | C₁₅H₁₆ | 196.29 | Loss of one isopropyl group. |

| Diisopropenylbiphenyl | C₁₈H₂₀ | 236.35 | Dehydrogenation of the parent molecule. |

Proposed Experimental Protocol

To experimentally determine the thermal decomposition products of this compound, a pyrolysis study coupled with gas chromatography-mass spectrometry (GC-MS) is recommended.

Objective: To identify and quantify the thermal decomposition products of this compound at various temperatures.

Apparatus and Materials:

-

Pyrolysis reactor (e.g., tubular quartz reactor, fluidized bed reactor).

-

Temperature controller.

-

Inert gas supply (e.g., Nitrogen, Argon).

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

This compound (high purity).

-

Internal standard for quantification (e.g., a deuterated aromatic compound).

-

Solvent for sample preparation (e.g., dichloromethane).

Procedure:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent, with a known amount of internal standard added.

-

Pyrolysis: a. Purge the pyrolysis reactor with an inert gas to remove any oxygen. b. Heat the reactor to the desired temperature (e.g., in a range from 400°C to 800°C). c. Introduce a known amount of the sample solution into the reactor at a controlled flow rate. d. The residence time in the reactor should be controlled by adjusting the flow rate of the carrier gas.

-

Product Collection: The effluent from the reactor, containing the decomposition products, is passed through a cold trap to collect condensable products. Gaseous products can be collected in a gas bag.

-

Analysis: a. Analyze the collected liquid and gaseous products using GC-MS. b. The GC will separate the different components of the product mixture. c. The MS will provide mass spectra for each component, allowing for their identification by comparison with spectral libraries (e.g., NIST). d. Quantify the identified products by comparing their peak areas to that of the internal standard.

-

Data Interpretation: Correlate the product distribution with the pyrolysis temperature to understand the decomposition pathways and kinetics.

The following diagram illustrates a typical experimental workflow for such a study.

Caption: Workflow for pyrolysis and product analysis.

Conclusion

While specific experimental data on the thermal decomposition of this compound is not currently available, this guide provides a robust theoretical framework for understanding its potential degradation pathways and products. The primary decomposition routes are expected to be driven by free-radical mechanisms, leading to the formation of smaller hydrocarbons, biphenyl, and various alkylated aromatic compounds. The proposed experimental protocol offers a clear methodology for elucidating the precise nature of these decomposition products and their quantitative distribution under different thermal conditions. Such studies are essential for assessing the thermal stability of this compound and ensuring its safe and effective use in various industrial and pharmaceutical applications.

References

Solubility Profile of 3,4'-Diisopropylbiphenyl in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4'-diisopropylbiphenyl, a nonpolar aromatic hydrocarbon. Due to a lack of extensive publicly available quantitative solubility data, this document focuses on providing a strong theoretical framework for understanding its solubility, estimations based on chemical principles, and detailed experimental protocols for researchers to determine precise solubility in their solvents of interest.

Introduction to this compound

This compound (CAS No. 61434-46-6) is an organic compound with the molecular formula C₁₈H₂₂ and a molecular weight of 238.37 g/mol .[1][2] Its structure consists of a biphenyl core substituted with two isopropyl groups, rendering the molecule significantly nonpolar and hydrophobic. This characteristic is a primary determinant of its solubility behavior. It has found applications as a solvent in carbonless copy paper, which suggests good solvency for nonpolar dye molecules.[3]

Estimated Solubility of this compound

Based on the principle of "like dissolves like," the solubility of the nonpolar this compound is expected to be highest in nonpolar organic solvents and lowest in polar solvents. The following table provides an estimation of its solubility at ambient temperature.

| Solvent | Polarity | Estimated Solubility | Rationale |

| Hexane | Nonpolar | High | Strong van der Waals interactions between the nonpolar solute and solvent. |

| Toluene | Nonpolar (Aromatic) | High | Similar aromatic character and strong van der Waals forces promote dissolution. |

| Dichloromethane | Polar Aprotic | Medium | Offers some polarity but can still solvate nonpolar molecules to a degree. |

| Acetone | Polar Aprotic | Low | The polarity of the carbonyl group hinders effective solvation of the nonpolar solute. |

| Ethanol | Polar Protic | Low | Strong hydrogen bonding between ethanol molecules excludes the nonpolar solute. |

| Methanol | Polar Protic | Very Low | Higher polarity and stronger hydrogen bonding network than ethanol further reduce solubility. |

| Water | Highly Polar | Insoluble | The hydrophobic nature of the molecule prevents dissolution in the polar, hydrogen-bonded water network. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a robust experimental protocol is essential. The following is a detailed methodology for determining the solubility of this compound in an organic solvent of choice. This protocol is based on the isothermal shake-flask method, a reliable technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (Teflon®, 0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium (a minimum of 24-48 hours is recommended). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration does not change.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the shaking and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific organic solvent at the experimental temperature. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for solubility determination and the underlying principle of "like dissolves like."

Caption: Workflow for the experimental determination of solubility.

Caption: The "like dissolves like" principle for this compound.

Conclusion

References

A Technical Guide to Quantum Chemical Calculations for 3,4'-Diisopropylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the conformational and electronic analysis of 3,4'-diisopropylbiphenyl. While direct computational studies on this specific molecule are not extensively available in public literature, this document synthesizes established methodologies from research on analogous biphenyl derivatives to propose a robust computational protocol. The principles and data presented herein serve as a foundational resource for researchers and professionals in drug development and materials science engaged in the computational study of substituted biphenyls.

Introduction to Biphenyl Derivatives and the Significance of Computational Analysis

Biphenyl and its derivatives are a class of organic compounds that have garnered significant interest due to their presence in various biologically active molecules and functional materials. The two phenyl rings in biphenyl are connected by a single C-C bond, around which rotation can occur. This rotation is subject to steric hindrance from substituents, leading to a non-planar ground state conformation, a phenomenon known as atropisomerism. The dihedral angle between the two phenyl rings is a critical determinant of the molecule's overall shape, electronic properties, and, consequently, its biological activity and material characteristics.

Quantum chemical calculations offer a powerful, non-invasive approach to elucidate the three-dimensional structure, conformational energetics, and electronic landscape of molecules like this compound. Such computational studies are invaluable for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and materials. Density Functional Theory (DFT) is a widely used method for these investigations, providing a good balance between accuracy and computational cost.[1][2][3]

Computational Methodology

A typical computational workflow for the quantum chemical analysis of this compound would involve geometry optimization, frequency calculations, and the determination of electronic properties. The following protocol is based on methodologies successfully applied to other biphenyl derivatives.[1][4][5]

2.1. Software and Hardware

Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan. These calculations are computationally intensive and often require high-performance computing (HPC) clusters.

2.2. Geometry Optimization

The initial step involves building the 3D structure of this compound. A conformational search is then performed to identify the lowest energy conformer. The geometry of this conformer is then optimized using a selected level of theory and basis set. A common and effective choice for such systems is the B3LYP functional with a 6-31G(d) or larger basis set.[1][3]

2.3. Frequency Calculations

Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

2.4. Torsional Barrier Analysis

To understand the conformational flexibility, a potential energy surface scan is conducted by systematically varying the dihedral angle between the two phenyl rings. This allows for the determination of the rotational barrier, which is the energy required for the molecule to transition from its stable, non-planar conformation to a planar or perpendicular transition state.

2.5. Electronic Property Calculations

Once the ground state geometry is established, a range of electronic properties can be calculated. These include:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.[4][5]

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule.[4][5]

Illustrative Computational Workflow

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Predicted Molecular Properties of this compound (Illustrative Data)

The following tables present hypothetical, yet plausible, quantitative data for this compound, derived from general knowledge of substituted biphenyls. These values serve as a reference for what might be expected from a computational study.

Table 1: Optimized Geometric Parameters

| Parameter | Predicted Value |

| C-C Inter-ring Bond Length | 1.49 Å |

| Inter-ring Dihedral Angle (θ) | ~45° - 55° |

| C-C (Aromatic) Bond Length | ~1.40 Å |

| C-H (Aromatic) Bond Length | ~1.08 Å |

| C-C (Isopropyl) Bond Length | ~1.54 Å |

| C-H (Isopropyl) Bond Length | ~1.10 Å |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Predicted Value |

| HOMO Energy | ~ -6.0 to -5.5 eV |

| LUMO Energy | ~ -0.5 to 0.0 eV |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV |

| Dipole Moment | ~ 0.1 to 0.5 Debye |

| Rotational Energy Barrier | ~ 5 to 10 kcal/mol |

| Gibbs Free Energy of Formation | (Dependent on calculation level) |

Molecular Structure of this compound

Caption: Schematic representation of the this compound molecule.